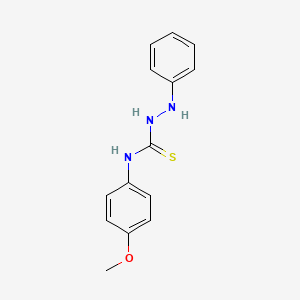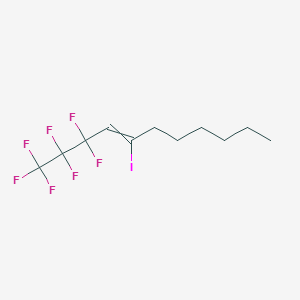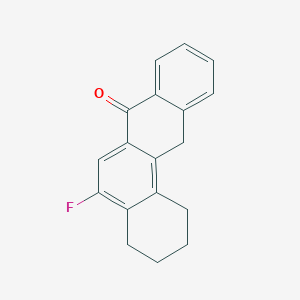
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features two secondary amine functional groups and is characterized by the presence of a nonyl chain attached to the nitrogen atoms. It is a colorless liquid with a distinctive odor and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine typically involves the reaction of nonylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired diamine. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine is carried out in large-scale reactors where the reactants are continuously fed into the system. The process is optimized to ensure high yields and purity of the product. The use of advanced catalysts and reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine finds applications in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amine groups can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine with a shorter ethylene chain.
N,N-Diethylethylenediamine: Another diamine with ethyl groups instead of methyl groups.
N,N,N’-Trimethylethylenediamine: A trimethylated version of ethylenediamine.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~-nonylethane-1,2-diamine is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other diamines may not be as effective.
Propriétés
Numéro CAS |
98093-43-7 |
|---|---|
Formule moléculaire |
C13H30N2 |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
N,N'-dimethyl-N'-nonylethane-1,2-diamine |
InChI |
InChI=1S/C13H30N2/c1-4-5-6-7-8-9-10-12-15(3)13-11-14-2/h14H,4-13H2,1-3H3 |
Clé InChI |
PLMOUHDDLVLZMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(C)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


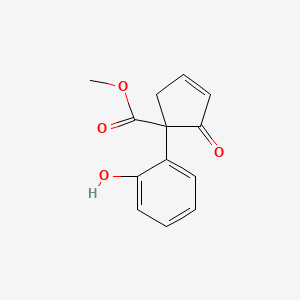

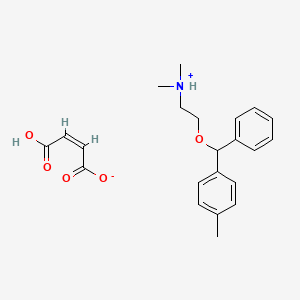

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
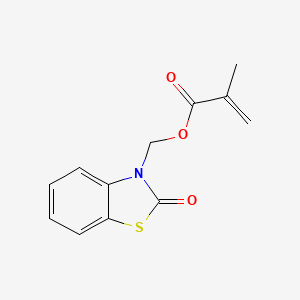
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
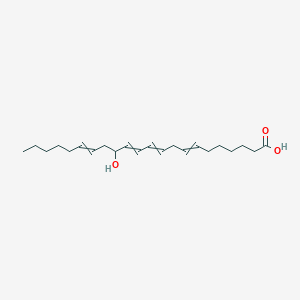
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
